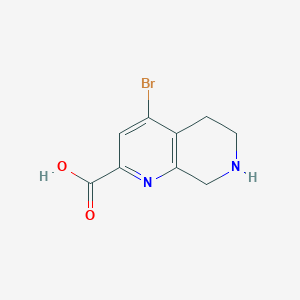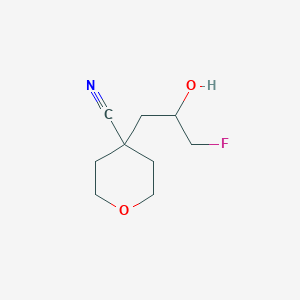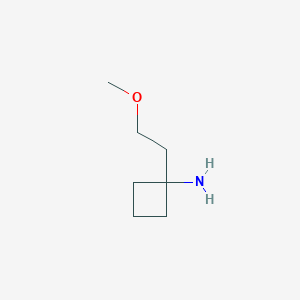![molecular formula C11H19NS B13249202 (3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13249202.png)
(3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine is an organic compound with the molecular formula C11H19NS It is a derivative of thiophene, a sulfur-containing heterocycle, and features an amine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with 3-methylbutylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reductive amination process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution on the thiophene ring.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
科学的研究の応用
(3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing properties of the thiophene ring and the amine group.
類似化合物との比較
Similar Compounds
(3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine: Unique due to the presence of both a thiophene ring and an amine group.
Thiophene derivatives: Compounds like 2-aminothiophene and 3-methylthiophene share structural similarities but lack the specific combination of functional groups.
Alkylamines: Compounds like 3-methylbutylamine and 2-ethylhexylamine share the amine functional group but lack the thiophene ring.
Uniqueness
This compound is unique due to its combination of a thiophene ring and an amine group, which imparts distinct chemical and biological properties
特性
分子式 |
C11H19NS |
|---|---|
分子量 |
197.34 g/mol |
IUPAC名 |
3-methyl-N-[(5-methylthiophen-2-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H19NS/c1-9(2)6-7-12-8-11-5-4-10(3)13-11/h4-5,9,12H,6-8H2,1-3H3 |
InChIキー |
ZAYNKMKBJIODDP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)CNCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-[(Propan-2-yl)amino]piperidin-4-yl}methanol](/img/structure/B13249125.png)

![3-[1-(4-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13249140.png)
![1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B13249143.png)
amine](/img/structure/B13249149.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]thiolan-3-amine](/img/structure/B13249162.png)




![{6,10-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13249198.png)

![1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one](/img/structure/B13249212.png)
